molecular formula C6H9NO2 B2472692 4-(Oxiran-2-ylmethyl)azetidin-2-one CAS No. 2344677-65-0

4-(Oxiran-2-ylmethyl)azetidin-2-one

Cat. No. B2472692
CAS RN: 2344677-65-0
M. Wt: 127.143
InChI Key: ACBLIGAUAYDXTJ-UHFFFAOYSA-N
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Description

“4-(Oxiran-2-ylmethyl)azetidin-2-one” is a chemical compound with the CAS Number: 2344677-65-0 . It has a molecular weight of 127.14 and is in liquid form . The IUPAC name for this compound is 4-(oxiran-2-ylmethyl)azetidin-2-one .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds has been reported . DSC, IR, and solubility analyses have demonstrated that both (2) and (3) exhibit a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine .


Physical And Chemical Properties Analysis

The compound has a storage temperature of -10 degrees . It is in liquid form .

Scientific Research Applications

Future Directions

While specific future directions for “4-(Oxiran-2-ylmethyl)azetidin-2-one” are not available, research into similar compounds suggests potential areas of interest. For instance, azetidin-2-ones have been recognized as a useful building block for the synthesis of a large number of organic molecules . They have also been used in the synthesis of a variety of β-lactam antibiotics , suggesting potential applications in medicinal chemistry.

properties

IUPAC Name

4-(oxiran-2-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBLIGAUAYDXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiran-2-ylmethyl)azetidin-2-one

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